N3-Ph-NHS ester

Description

The exact mass of the compound 4-Azidobenzoyloxysuccinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

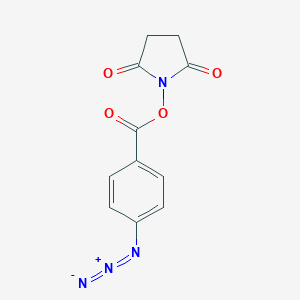

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAVGNJLLQSNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201094 |

Source

|

| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53053-08-0 |

Source

|

| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53053-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N3-Ph-NHS Ester: A Technical Guide to its Dual-Action Mechanism for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N3-Ph-NHS ester is a heterobifunctional crosslinking reagent integral to advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates (ADCs).[1] Its utility stems from a dual-mechanism of action, enabling the sequential and specific linkage of two distinct molecular entities. This technical guide provides an in-depth exploration of its core mechanism, supported by experimental protocols and quantitative data to inform its effective application in research and development.

Core Mechanism of Action: A Two-Fold Strategy

The functionality of this compound is rooted in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a phenyl azide (B81097) (N3-Ph) group. These groups offer orthogonal reactivity, allowing for a controlled, two-step conjugation process.

Amine-Reactive Conjugation via the NHS Ester

The primary and most immediate mechanism of action involves the NHS ester. This functional group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group found in proteins and peptides.[2][3][4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and covalent amide bond, effectively tethering the this compound to the biomolecule of interest.[5][6]

The efficiency of this NHS ester-amine coupling is critically dependent on the reaction pH. The primary amine must be in a deprotonated state to act as a nucleophile.[2] However, at high pH, the NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction.[2][5] Therefore, a slightly alkaline pH is optimal for achieving high conjugation efficiency.

Bioorthogonal Ligation via the Phenyl Azide

Once conjugated to the first biomolecule, the phenyl azide group of the N3-Ph moiety provides a bioorthogonal handle for the second conjugation step. The term "bioorthogonal" signifies that this azide group remains inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent reaction is highly specific and does not interfere with native biological processes.

The azide group participates in "click chemistry" reactions, most notably:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts efficiently and specifically with a terminal alkyne to form a stable triazole linkage.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst. The azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[1]

This two-step process allows for the precise and stable linking of a protein (via the NHS ester) to another molecule equipped with an alkyne or strained cyclooctyne (e.g., a cytotoxic drug, a fluorescent probe, or a PEG chain).

Quantitative Data

The stability of the NHS ester is a critical parameter for successful conjugation. The following table summarizes the effect of pH on the half-life of NHS esters, illustrating the importance of maintaining optimal pH during the reaction.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| >9.0 | Room Temp | Minutes |

| (Data compiled from multiple sources indicating general NHS ester stability)[5][7] |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol details the first step of the conjugation: labeling a protein with the this compound.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[8][9][10] Amine-free buffers are essential (avoid Tris).[8][9]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][9][10]

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.[8][11]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11]

-

Calculate Reagent Molar Excess: Determine the desired molar excess of the this compound to the protein. A 5- to 20-fold molar excess is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[8][10]

-

Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[8][10]

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Click Chemistry Ligation (SPAAC Example)

This protocol outlines the second step: ligating an alkyne-modified molecule to the azide-functionalized protein via SPAAC.

Materials:

-

N3-Ph-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO- or BCN-functionalized molecule (e.g., drug, probe)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents: Dissolve the DBCO/BCN-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Reaction Incubation: Add the DBCO/BCN-functionalized molecule to the solution of the N3-Ph-labeled protein. A 1.5- to 5-fold molar excess of the cyclooctyne reagent over the azide is a typical starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Purification: Purify the final bioconjugate to remove any unreacted DBCO/BCN-functionalized molecule using size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Conclusion

This compound serves as a powerful and versatile tool in modern bioconjugation. Its dual-action mechanism, combining robust amine-reactive chemistry with highly specific bioorthogonal ligation, provides researchers with a high degree of control over the construction of complex biomolecular architectures. A thorough understanding of the underlying chemical principles, particularly the pH-dependence of the NHS ester reaction, is paramount to its successful implementation in the development of novel therapeutics, diagnostics, and research reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to N3-Ph-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Ph-NHS ester, also known as N-Hydroxysuccinimidyl-4-azidobenzoate, is a heterobifunctional crosslinking reagent crucial in the fields of bioconjugation and drug development.[1] Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoreactive or "clickable" azide (B81097) group, allows for the covalent linkage of diverse molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound, with a particular focus on its role in the synthesis of antibody-drug conjugates (ADCs).[2][3]

Chemical Structure and Properties

This compound is a non-cleavable linker, meaning that once conjugated, the resulting bond is highly stable under physiological conditions.[1][2] The molecule consists of a 4-azidobenzoate core functionalized with an NHS ester. The NHS ester moiety reacts specifically with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][5] The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, or can be photoactivated to form a highly reactive nitrene for photolabeling applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53053-08-0 | [1][2][6] |

| Molecular Formula | C11H8N4O4 | [1] |

| Molecular Weight | 260.21 g/mol | [1][3] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 171-172°C | [7] |

| Solubility | Soluble in DMSO (30 mg/mL), Chloroform (50 mg/mL) | [1][3] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |

Core Applications and Reaction Mechanisms

The primary application of this compound is in bioconjugation, where it serves as a bridge to link a biomolecule (e.g., an antibody) to another molecule of interest (e.g., a therapeutic drug, a fluorescent dye, or a nanoparticle).

Amine-Reactive Conjugation

The NHS ester of this compound reacts with primary amines on biomolecules in a pH-dependent manner. The optimal pH for this reaction is typically between 7.2 and 8.5.[8] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.

Azide-Based "Click" Chemistry and Photolabeling

The terminal azide group provides a versatile handle for further modifications. It can be efficiently and specifically reacted with alkyne-containing molecules via "click chemistry". This bioorthogonal reaction is highly specific and proceeds with high yield under mild, aqueous conditions, making it ideal for biological applications.[2] Alternatively, the aryl azide can be photoactivated with UV light (typically 250-350 nm) to generate a highly reactive nitrene intermediate, which can form a covalent bond with adjacent molecules, a technique often used in photolabeling experiments to map molecular interactions.

Experimental Protocols

Below are detailed methodologies for the use of this compound in a typical antibody labeling experiment.

Materials

-

Antibody (or other protein) to be labeled (in a buffer free of primary amines, such as PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Purification column (e.g., Sephadex G-25 desalting column)

General Antibody Labeling Protocol

-

Antibody Preparation:

-

If the antibody solution contains primary amine-containing substances like Tris or glycine, it must be dialyzed against a suitable buffer (e.g., PBS) prior to conjugation.

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[4]

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution. A molar excess of the NHS ester is typically used, with the optimal ratio depending on the specific protein and desired degree of labeling. A starting point is often a 10- to 20-fold molar excess.

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.[10]

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4]

-

Collect the fractions containing the labeled antibody. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

-

Visualizing Experimental Workflows

To further clarify the application of this compound, the following diagrams illustrate the key processes involved.

References

- 1. N-HYDROXYSUCCINIMIDYL-4-AZIDOBENZOATE | 53053-08-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glpbio.cn [glpbio.cn]

- 7. N-HYDROXYSUCCINIMIDYL-4-AZIDOBENZOATE CAS#: 53053-08-0 [m.chemicalbook.com]

- 8. bidmc.org [bidmc.org]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. furthlab.xyz [furthlab.xyz]

An In-depth Technical Guide to Bioconjugation using N3-Ph-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of N-succinimidyl 4-azidobenzoate (N3-Ph-NHS ester), a heterobifunctional crosslinking agent. This reagent is instrumental in bioconjugation, particularly for elucidating protein-protein interactions, by covalently linking biomolecules through a two-step process involving amine-reactive coupling and photo-activated crosslinking.

Core Principle of this compound Bioconjugation

This compound is a molecule with two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aryl azide (B81097) (N3-Ph) group. This dual functionality allows for a sequential, two-step bioconjugation strategy.

-

Step 1: Amine-Reactive Conjugation: The NHS ester group reacts specifically and efficiently with primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. This reaction forms a stable amide bond, covalently attaching the azidophenyl moiety to the protein of interest (the "bait" protein). This initial step is typically performed in the dark to prevent premature activation of the aryl azide group.

-

Step 2: Photo-Activated Crosslinking: The aryl azide group is chemically inert until it is activated by ultraviolet (UV) light. Upon photolysis, it releases nitrogen gas (N2) and forms a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into C-H and N-H bonds in close proximity, or react with other nucleophiles. This results in the formation of a stable covalent bond with a nearby interacting molecule (the "prey" protein).

This two-step process allows for the "trapping" of transient or weak protein-protein interactions in a spatiotemporal manner, making it a powerful tool in proteomics and drug discovery.

Chemical Mechanisms

NHS Ester-Amine Reaction

The conjugation of the this compound to a protein is a nucleophilic acyl substitution reaction. The primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][][3] This reaction is highly efficient and selective for primary amines under mild pH conditions.[][3]

Aryl Azide Photo-Activation and Crosslinking

Upon exposure to UV light, typically in the range of 250-370 nm, the aryl azide group of the this compound undergoes photolysis.[4] This process generates a highly reactive nitrene species, which can then undergo several reactions, including insertion into C-H and N-H bonds, or reaction with nucleophiles to form covalent crosslinks.[4]

Quantitative Data

The efficiency of bioconjugation with this compound is dependent on several factors, including pH, temperature, reaction time, and the wavelength of UV light used for photo-activation. The following tables summarize key quantitative data for the constituent reactive groups.

Table 1: Stability of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [5] |

| 8.0 | 4 | 1 hour | [6] |

| 8.6 | 4 | 10 minutes | [5] |

Note: The stability of the NHS ester is highly pH-dependent, with hydrolysis increasing at higher pH values.[5][6]

Table 2: Amide Bond Stability

| Condition | Half-life | Reference(s) |

| Aqueous Solution | ~7 years | [6] |

Note: The amide bond formed is exceptionally stable under physiological conditions, ensuring the integrity of the conjugate.[6]

Table 3: Photo-activation of Aryl Azides

| Aryl Azide Type | Optimal Wavelength (nm) | Crosslinking Efficiency | Reference(s) |

| Phenyl Azide | 250-275 | Low (<30%) | [4] |

| Nitrophenyl Azide | 300-460 | Higher than phenyl azide | [4] |

| 4-Azidophenyl | Not specified | Quantum yield of 0.82 for a related compound | [1] |

Note: The efficiency of photo-crosslinking can be influenced by the specific structure of the aryl azide and the reaction conditions.[4]

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation experiment using this compound to study protein-protein interactions. Optimization will be required for specific applications.

Step 1: Labeling of Bait Protein with this compound

Materials:

-

Purified "bait" protein (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column.

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[7]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the bait protein solution.[6] The reaction should be performed in the dark to prevent premature photo-activation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]

-

Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.[6]

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent interaction studies.[7]

Step 2: Photo-Crosslinking and Analysis

Materials:

-

N3-Ph-labeled bait protein.

-

"Prey" protein or cell lysate containing the potential interacting partner.

-

UV lamp (e.g., 365 nm).

-

SDS-PAGE reagents.

-

Mass spectrometer and associated reagents for proteomic analysis.

Procedure:

-

Interaction: Incubate the N3-Ph-labeled bait protein with the prey protein or cell lysate under conditions that favor their interaction.

-

Photo-activation: Expose the mixture to UV light (e.g., 365 nm) on ice for an optimized duration (e.g., 10-30 minutes).[4]

-

Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band with a higher molecular weight corresponding to the bait-prey complex.

-

Analysis by Mass Spectrometry: For identification of the prey protein and the crosslinked peptides, the high-molecular-weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry (LC-MS/MS).[8] Specialized software can then be used to identify the crosslinked peptides and thus the interaction interface.[8]

References

- 1. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility and Stability of N3-Ph-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N3-Ph-NHS (N-hydroxysuccinimide) ester, a critical bifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding its behavior in common laboratory solvents is paramount for successful and reproducible experimental outcomes. This document outlines quantitative solubility data, detailed experimental protocols, and the critical interplay between pH and stability in aqueous environments.

Core Concepts: Solubility and Stability

N3-Ph-NHS ester is a valuable tool for covalently linking molecules. It possesses two key functional groups: an azide (B81097) (N3) group, which can participate in "click chemistry" reactions, and an NHS ester, which reacts with primary amines to form stable amide bonds. However, the utility of this reagent is intrinsically linked to its solubility and stability. While highly soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), its application in aqueous systems, common for biological reactions, requires careful consideration due to its limited solubility and susceptibility to hydrolysis.

Quantitative Solubility Data

The solubility of this compound has been determined in DMSO, a common solvent for preparing stock solutions.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 31.25[1] | 120.10[1] | The use of ultrasonic treatment and warming to 60°C may be necessary to achieve this concentration. It is also critical to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] |

pH-Dependent Stability in Aqueous Buffers

The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The ester linkage is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction. The rate of this hydrolysis is significantly accelerated at higher pH values.

| pH | Half-life of NHS Ester | Implication for Experimental Design |

| 7.0 | 4-5 hours[5][6] | Provides a reasonable window for conjugation reactions. |

| 8.0 | 1 hour[5][6] | Balances increased amine reactivity with a shorter ester half-life. Reactions should be performed promptly. |

| 8.6 | 10 minutes[5][6] | High rate of hydrolysis significantly reduces the efficiency of the conjugation reaction. Buffers in this pH range should generally be avoided for NHS ester reactions. |

This pH-dependent hydrolysis underscores the importance of careful buffer selection and immediate use of the reagent once it is introduced into an aqueous environment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of this compound in a suitable vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 31.25 mg/mL solution, add 1 mL of DMSO for every 31.25 mg of the ester).

-

Vortex the solution thoroughly.

-

If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath and/or warm the solution to 60°C with intermittent vortexing until the solid is fully dissolved.[1]

-

Store the stock solution at -20°C or -80°C in a desiccated environment. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.

Protocol 2: General Procedure for Amine Modification in an Aqueous Buffer

This protocol provides a general workflow for the reaction of this compound with a primary amine-containing molecule (e.g., a protein) in an aqueous buffer.

Materials:

-

This compound stock solution in anhydrous DMSO (from Protocol 1)

-

Amine-containing molecule (e.g., protein)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the amine-containing molecule in the chosen reaction buffer at a suitable concentration (typically 1-10 mg/mL).[4]

-

Just prior to initiating the reaction, add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. It is crucial to add the DMSO stock solution directly to the aqueous buffer with immediate and thorough mixing to minimize precipitation and hydrolysis. The final concentration of DMSO in the reaction mixture should be kept low (typically less than 10%) to avoid denaturation of proteins.

-

Incubate the reaction mixture. The incubation time and temperature will depend on the specific reactants and the pH of the buffer. Common conditions are 1-4 hours at room temperature or overnight on ice.[4]

-

Quench the reaction by adding the quenching buffer to consume any unreacted this compound.

-

Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts.

Visualizations

Chemical Structure and Reaction

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Amine Conjugation

Caption: General workflow for this compound conjugation.

pH-Dependent Reactions of NHS Esters

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to N3-Ph-NHS Ester for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-Ph-NHS ester (N-Hydroxysuccinimidyl-4-azidobenzoate), a versatile heterobifunctional crosslinker, and its applications in click chemistry. This document details its core properties, experimental protocols for its use in bioconjugation, and data-driven insights into its performance in two major click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound

This compound is a molecule designed for the facile and efficient labeling of biomolecules. It possesses two key functional groups:

-

N-Hydroxysuccinimide (NHS) ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and other biomolecules. This reaction forms a stable amide bond.

-

Azide (B81097) group (N3): This functional group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group can readily react with alkyne-containing molecules.

This dual functionality makes this compound an invaluable tool for a two-step bioconjugation strategy. First, a biomolecule of interest is labeled with the azide functionality using the NHS ester. Subsequently, an alkyne-containing molecule (e.g., a drug, a fluorescent probe, or a biotin (B1667282) tag) can be "clicked" onto the azido-modified biomolecule.

Core Properties and Data Presentation

Understanding the physicochemical properties of this compound is crucial for its effective use.

| Property | Value | Reference |

| Molecular Formula | C11H8N4O4 | [1] |

| Molecular Weight | 260.21 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 164 °C (decomposes) | [3] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [4][5] |

The stability of the NHS ester group is pH-dependent, with hydrolysis being a competing reaction to the desired amidation.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4 - 5 hours | [6] |

| 8.0 | 4 | ~1 hour | [6] |

| 8.6 | 4 | 10 minutes | [6] |

The reaction of the azide group is specific to alkynes, enabling bioorthogonal ligation. The choice between CuAAC and SPAAC depends on the specific application, with trade-offs between reaction speed and biocompatibility.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Catalyst | Copper(I) | None | [7] |

| Alkyne Type | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | [7] |

| Reaction Rate | Very Fast (can be ligand-accelerated) | Generally slower than CuAAC, dependent on the strain of the cyclooctyne | [7][8] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications | [7][9] |

| Selectivity | High | High | [10][11] |

| Yield | High to quantitative | High to quantitative | [12][13] |

Experimental Protocols

Detailed methodologies for the key experimental steps involving this compound are provided below.

Labeling of Proteins with this compound

This protocol describes the general procedure for introducing an azide handle onto a protein using this compound.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris.[13]

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[13][14]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25) or dialysis cassette.[15]

Procedure:

-

Protein Preparation:

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[16]

-

-

Labeling Reaction:

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[16]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-modified molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from section 3.1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)[14]

-

Aminoguanidine (B1677879) solution (e.g., 100 mM in water) (optional, to scavenge reactive byproducts)[12]

-

Purification supplies

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable buffer. A typical molar ratio is 1:5 to 1:10 (protein:alkyne).

-

Add the copper-chelating ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.[14]

-

Add the CuSO4 solution. A final copper concentration of 50-250 µM is common.[14]

-

(Optional) Add aminoguanidine to a final concentration of 5 mM.[14]

-

-

Initiation of Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, dialysis, or other appropriate chromatographic methods.[22]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction using a strained alkyne.

Materials:

-

Azide-labeled protein (from section 3.1)

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-modified molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification supplies

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or another suitable method to remove any unreacted strained alkyne.[23]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. biorxiv.org [biorxiv.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Protein-Protein Interactions and Topologies in Living Cells with Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. furthlab.xyz [furthlab.xyz]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. lumiprobe.com [lumiprobe.com]

- 23. docs.aatbio.com [docs.aatbio.com]

The Strategic Role of N3-Ph-NHS Ester in Advanced Antibody-Drug Conjugate Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 10, 2025 – In the rapidly evolving landscape of targeted cancer therapeutics, the design and synthesis of antibody-drug conjugates (ADCs) represent a pinnacle of precision medicine. Central to the efficacy and safety of these bioconjugates is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of the N3-Ph-NHS ester, a bifunctional, non-cleavable linker, and its critical role in the synthesis of next-generation ADCs. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemistry, provides detailed experimental protocols, and presents a framework for the characterization of ADCs synthesized using this versatile linker.

Introduction to this compound: A Bifunctional Linker for Two-Step ADC Conjugation

The this compound is a heterobifunctional crosslinker featuring two key reactive moieties: an N-Hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group attached to a phenyl ring. This architecture enables a sequential, two-step conjugation strategy that offers enhanced control over the ADC synthesis process.

-

NHS Ester Functionality: The NHS ester facilitates the initial, covalent attachment of the linker to the antibody. It reacts efficiently with primary amines, predominantly found on the side chains of lysine (B10760008) residues on the antibody surface, to form stable amide bonds.[1][][3] This reaction is typically performed under mild, slightly basic conditions (pH 7.2-8.5) to ensure the deprotonation of the lysine amines, which is necessary for their nucleophilic attack on the NHS ester.[][3]

-

Azide Functionality: The azide group serves as a bioorthogonal handle for the subsequent "click chemistry" reaction.[4][5][6][7] This highly specific and efficient reaction allows for the attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody.[4][8] The phenyl group in the this compound provides rigidity to the linker structure.

This two-step approach decouples the antibody modification from the payload conjugation, allowing for the purification of the intermediate azide-modified antibody before the introduction of the often sensitive and expensive cytotoxic drug.

The Two-Step Conjugation Workflow

The synthesis of an ADC using the this compound linker follows a logical and controlled workflow, ensuring the generation of a well-defined bioconjugate.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis and characterization of an ADC using the this compound linker.

Step 1: Synthesis of Azide-Modified Antibody

This initial step involves the reaction of the antibody with the this compound to introduce the azide functionality.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[]

-

Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification system (e.g., size-exclusion chromatography columns)

Protocol:

-

Antibody Preparation:

-

If the antibody solution contains primary amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first. This can be achieved by dialysis against PBS or by using a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (pH 8.3-8.5).[9]

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[][9]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. A molar excess of the linker (typically 5-20 fold) is used to achieve the desired degree of labeling. The optimal ratio should be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain antibody stability.[1]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice, with gentle mixing.[][9] Protect from light if any components are light-sensitive.

-

-

Reaction Quenching:

-

Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted this compound.[]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of Azide-Modified Antibody:

-

Remove excess linker and by-products by purifying the azide-modified antibody using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.[9]

-

Step 2: Payload Conjugation via Click Chemistry

This second step involves the highly specific click chemistry reaction between the azide-modified antibody and an alkyne-functionalized cytotoxic drug. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition can be employed.[5][6][7]

3.2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Purified azide-modified antibody

-

Alkyne-modified cytotoxic drug

-

Copper (II) sulfate (B86663) (CuSO4)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer: PBS or other suitable buffer

Protocol:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of the THPTA ligand in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne-modified drug in DMSO or a suitable solvent.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-modified antibody with the alkyne-modified drug (typically at a 4-10 fold molar excess over the antibody).[10]

-

Prepare the Cu(I) catalyst by pre-mixing the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio.[10]

-

Add the Cu(I)/THPTA complex to the antibody-drug mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10]

-

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry approach is often preferred for biological applications to avoid potential toxicity from the copper catalyst.

Materials:

-

Purified azide-modified antibody

-

Cyclooctyne-modified cytotoxic drug (e.g., DBCO-drug)

-

Reaction Buffer: PBS or other suitable buffer

Protocol:

-

Stock Solution Preparation:

-

Dissolve the cyclooctyne-modified drug in DMSO or a suitable solvent.

-

-

Conjugation Reaction:

-

Combine the azide-modified antibody with the cyclooctyne-modified drug (typically at a molar excess).

-

Incubate the reaction mixture for 4-12 hours at room temperature or 2-12 hours at 4°C.[9]

-

Final Purification and Characterization

Protocol:

-

Purification of the ADC:

-

Purify the final ADC product to remove unreacted drug, catalyst, and other reagents using size-exclusion chromatography or other appropriate chromatographic methods.[9]

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR), assess the level of aggregation, and confirm the integrity of the final ADC product using the analytical techniques described in the following section.

-

Characterization of the Final ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its potency and pharmacokinetic properties.[11]

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique to separate ADC species with different numbers of conjugated drugs. The hydrophobicity of the ADC increases with the number of attached hydrophobic payloads, leading to longer retention times on the HIC column.[12][13] The average DAR can be calculated from the peak areas of the different species in the chromatogram.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR, especially after reducing the ADC to separate its light and heavy chains.[12][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or reduced ADC can provide precise mass measurements to confirm the number of conjugated drugs and calculate the DAR.[12][13]

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of both components can be determined, and the DAR can be calculated. This method requires that the drug has a distinct absorbance peak from the antibody.

| Analytical Technique | Principle | Information Obtained | Considerations |

| HIC-HPLC | Separation based on hydrophobicity. | Distribution of different DAR species, average DAR. | Non-denaturing conditions preserve the native ADC structure. |

| RP-HPLC-MS | Separation based on hydrophobicity, coupled with mass detection. | DAR of light and heavy chains (after reduction), average DAR. | Denaturing conditions may be required. |

| Mass Spectrometry | Measurement of mass-to-charge ratio. | Precise mass of ADC species, confirmation of conjugation, DAR. | High-resolution instruments provide detailed information. |

| UV-Vis Spectroscopy | Measurement of light absorbance. | Average DAR. | Requires distinct absorbance maxima for antibody and drug. |

Stability and Aggregation Analysis

The stability of the ADC in circulation is paramount to prevent premature drug release and potential off-target toxicity.[10]

Methods:

-

Size-Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation in the ADC preparation. An increase in high molecular weight species indicates aggregation.[13]

-

Plasma Stability Assays: The ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C over a period of time. Samples are taken at different time points and analyzed by methods like HIC-HPLC or LC-MS to monitor for drug deconjugation or ADC degradation.

| Parameter | Method | Typical Conditions | Outcome |

| Aggregation | Size-Exclusion Chromatography (SEC) | Isocratic elution on a size-exclusion column. | Quantifies monomer, dimer, and higher-order aggregates. |

| Plasma Stability | Incubation in plasma followed by HIC-HPLC or LC-MS analysis. | 37°C incubation in plasma for up to several days. | Determines the rate of drug deconjugation and ADC degradation. |

Intracellular Processing and Mechanism of Action

ADCs synthesized with non-cleavable linkers like this compound have a distinct intracellular processing pathway compared to their cleavable counterparts.

Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis.[4] It then traffics through the endosomal pathway to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is degraded by proteases.[9] This degradation process releases the cytotoxic payload, which is still attached to the linker and the lysine residue to which it was originally conjugated. This active metabolite then needs to exert its cytotoxic effect, for example, by binding to tubulin or intercalating with DNA, ultimately leading to apoptosis of the cancer cell.[4] The non-cleavable nature of the linker ensures that the payload is released primarily within the target cell, which can enhance the therapeutic index and reduce off-target toxicity.[9]

Conclusion

The this compound provides a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, combining the reliability of NHS ester chemistry for antibody modification with the specificity and efficiency of click chemistry for payload attachment. The resulting non-cleavable linkage offers enhanced plasma stability, a critical attribute for the safety and efficacy of ADCs. The detailed protocols and characterization strategies outlined in this guide provide a comprehensive framework for researchers and drug developers to harness the potential of this compound in the creation of next-generation targeted cancer therapies. As the field of ADCs continues to advance, the strategic implementation of well-defined linker technologies will remain a cornerstone of successful drug design and development.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. agilent.com [agilent.com]

- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to Amine-Reactive N3-Ph-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features, applications, and experimental considerations for amine-reactive N3-Ph-NHS ester linkers. These bifunctional molecules are instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Features and Mechanism of Action

Amine-reactive this compound linkers are characterized by two primary functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group attached to a phenyl (Ph) core. This dual functionality allows for a two-step conjugation strategy.

First, the NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][2] This reaction is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9.0).[] The phenyl group provides a rigid spacer between the two reactive moieties.

Subsequently, the azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The azide can undergo either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-containing molecule, such as DBCO or BCN.[3] This allows for the precise attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a nanoparticle.

Quantitative Data

Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 7 | Ambient | Hours |

| 9 | Ambient | Minutes |

Data generalized from multiple sources for NHS esters.[5][6][7]

Table 2: General Reaction Parameters for NHS Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal reactivity of primary amines while minimizing hydrolysis of the NHS ester.[] |

| Temperature | Room Temperature or 4°C | Room temperature for 0.5-4 hours is common.[4] 4°C can be used for longer incubation times with sensitive proteins. |

| Solvent | Amine-free buffers (e.g., PBS, HEPES, Borate) | NHS esters are often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[4] |

| Molar Excess of Linker | 5- to 20-fold | The optimal ratio should be determined empirically for each specific protein and linker.[7] |

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol outlines the general steps for conjugating an this compound to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., gel filtration, size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the amine-free reaction buffer to remove any interfering substances.

-

Adjust the antibody concentration to 2-10 mg/mL.[7]

-

-

Linker Solution Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching solution to react with any unreacted NHS ester.

-

-

Purification:

-

Remove excess linker and byproducts by purifying the antibody-linker conjugate using a suitable method such as size-exclusion chromatography (SEC).[7]

-

Protocol for Subsequent Click Chemistry Reaction (CuAAC)

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified molecule to the azide-functionalized antibody.

Materials:

-

Azide-modified antibody (from section 3.1)

-

Alkyne-containing molecule (e.g., drug, dye)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer: PBS or other suitable buffer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 100 mM solution of CuSO4 in water.[8]

-

Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.[8]

-

Prepare a 100 mM solution of sodium ascorbate (B8700270) in water, fresh for each use.[8]

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

-

Catalyst Preparation:

-

Mix the CuSO4 solution and the ligand solution in a 1:2 molar ratio and let it stand for a few minutes to form the copper(I) complex.[8]

-

-

Click Reaction:

-

To the azide-modified antibody, add the alkyne-containing molecule (typically a 4- to 10-fold molar excess over the antibody).[8]

-

Add the pre-formed copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

-

Incubate at room temperature for 30-60 minutes, protected from light.[8]

-

-

Purification:

-

Purify the final antibody-drug conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.[8]

-

Mandatory Visualizations

Caption: Workflow for ADC synthesis using an this compound linker.

Caption: Logical relationship of the functional groups in an this compound linker.

References

- 2. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. njbio.com [njbio.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

An In-Depth Technical Guide to N3-Ph-NHS Ester: Applications in Peptide Synthesis and Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-Ph-NHS ester, more formally known as N-succinimidyl 4-azidobenzoate (SABA). It is a versatile heterobifunctional crosslinking agent integral to advanced applications in peptide synthesis, proteomics, and drug development. This document details its chemical properties, reaction mechanisms, and provides in-depth experimental protocols for its use in labeling and bio-conjugation studies.

Introduction to this compound (SABA)

This compound is a molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an aryl azide (B81097). The NHS ester provides reactivity towards primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[1][2] The aryl azide group is a photo-activatable moiety that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, a process known as photoaffinity labeling.[1][3] This dual functionality makes this compound a powerful tool for covalently linking biomolecules and for identifying protein-protein interactions.[1]

Chemical Structure:

Core Applications

The unique properties of this compound lend it to two primary applications in peptide and protein science:

-

Amine-Reactive Labeling: The NHS ester allows for the straightforward attachment of the azido-phenyl group to peptides, proteins, antibodies, and other biomolecules containing primary amines.[4] This "plugs" an azide handle onto the molecule of interest.[5]

-

Photoaffinity Crosslinking: Once conjugated to a biomolecule, the aryl azide can be activated by UV light to form a covalent crosslink with interacting partners.[1][3] This is particularly useful for capturing transient or weak protein-protein interactions in their native cellular environment.[6]

Quantitative Data on Labeling and Conjugation

The efficiency of labeling with this compound can be influenced by several factors, including pH, temperature, and the molar ratio of reactants. While extensive quantitative data for this specific reagent is not broadly published in comparative tables, some key findings provide valuable insights.

| Parameter | Value | Context | Citation |

| Conjugation Efficiency | 49% | Labeling of Trastuzumab monoclonal antibody with 4-azidobenzoyl-NHS ester (ABNHS). This was compared to a 72% efficiency with the more reactive 4-azidobenzoyl fluoride (B91410) (ABF). | [5] |

| Labeling Yield | 10-15% | Labeling of a monoclonal antibody with N-succinimidyl 4-hydroxy-3-[131I]iodobenzoate ([131I]SHIB), a structurally similar NHS ester. | [7] |

| Crosslinking Efficiency | ~20% | Photo-crosslinking of a calmodulin (CaM) adduct to a synthetic peptide fragment (M13) containing the CaM-binding region of myosin light-chain kinase. | [8] |

Note: The optimal conditions and resulting yields can vary significantly depending on the specific biomolecule and reaction conditions. It is crucial to perform optimization experiments for each new system.

Experimental Protocols

General Protocol for Labeling a Protein/Peptide with this compound (SABA)

This protocol outlines the general steps for conjugating this compound to a protein or peptide containing primary amines.

Materials:

-

This compound (SABA)

-

Protein/peptide of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[9]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[2]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2]

-

Purification column (e.g., gel filtration column like Sephadex G-25, or dialysis cassette)

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Add the this compound stock solution to the protein/peptide solution. A 10 to 20-fold molar excess of the NHS ester to the protein is a common starting point.[4]

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][10] Gentle stirring or mixing is recommended.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted this compound.[2]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

Protocol for Photo-Crosslinking of a Labeled Protein to its Interacting Partner

This protocol describes the steps for using a this compound-labeled protein to identify interacting molecules via UV-induced crosslinking.

Materials:

-

This compound-labeled protein/peptide

-

Interacting partner(s) in a suitable buffer system

-

UV lamp (typically 254-365 nm, depending on the specific aryl azide)[11]

-

SDS-PAGE analysis reagents

Procedure:

-

Binding Reaction:

-

Incubate the this compound-labeled biomolecule with its potential interacting partner(s) under conditions that favor their interaction (e.g., appropriate buffer, temperature, and time).

-

-

UV Irradiation:

-

Analysis of Crosslinked Products:

-

Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band with a higher molecular weight corresponding to the complex of the labeled biomolecule and its interacting partner.

-

Further analysis by mass spectrometry can be used to identify the interacting protein and the specific site of crosslinking.[13]

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the general principle of photoaffinity labeling.

Workflow for Amine-Reactive Labeling

General Workflow for Photoaffinity Crosslinking

Signaling Pathway Investigation using Photoaffinity Labeling

Conclusion

This compound (SABA) is a powerful and versatile tool for researchers in peptide synthesis, proteomics, and drug development. Its dual functionality allows for the stable conjugation to biomolecules via amine-reactive chemistry and the subsequent capture of interacting partners through photo-crosslinking. While reaction efficiencies can be variable and require optimization, the ability to covalently trap protein-protein interactions in their native context provides invaluable insights into complex biological systems. The protocols and workflows provided in this guide serve as a foundation for the successful application of this important chemical probe.

References

- 1. Automated synthesis of the generic peptide labelling agent N-succinimidyl 4-[{sup 18}F]fluorobenzoate and application to {sup 18}F-label the vasoactive transmitter urotensin-II as a ligand for positron emission tomography (Journal Article) | ETDEWEB [osti.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoaffinity labeling of the ATP transporter of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultraviolet (UV) Cross-Linking of Live Cells, Lysate Preparation, and RNase Titration for Cross-Linking Immunoprecipitation (CLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 11. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Surface Functionalization using N3-Ph-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of surface functionalization using N3-Ph-NHS (4-azidophenyl N-hydroxysuccinimidyl) ester, a versatile heterobifunctional crosslinker. It details the chemistry, experimental protocols, and applications, with a focus on creating biologically active surfaces for research and drug development.

Introduction to N3-Ph-NHS Ester

This compound is a molecule designed for the two-step modification of surfaces and biomolecules. It contains two key functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), commonly found on the surfaces of materials (e.g., amine-silanized glass or polymers) and on biomolecules like proteins and peptides (at the N-terminus and on lysine (B10760008) residues). The reaction forms a stable amide bond.

-

Azide (B81097) (N3) Group: The azide group is relatively inert to biological molecules, making it a bioorthogonal handle. It is primarily used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach molecules containing a corresponding alkyne group.

This dual functionality allows for a robust and specific method of surface functionalization. First, the NHS ester is used to attach the azido-phenyl moiety to a primary amine-bearing surface. In the second step, the surface-bound azide groups are available for the specific "clicking" of alkyne-modified biomolecules, such as peptides, proteins, or small molecules.

Core Chemistry and Reaction Mechanisms

The surface functionalization process using this compound involves two primary chemical reactions:

Amine-NHS Ester Reaction for Surface Activation

The initial step is the reaction of the NHS ester with primary amines on a substrate. This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide[]. This reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic[]. However, hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH and lower amine concentrations[].

Azide-Alkyne "Click" Chemistry for Biomolecule Immobilization

Once the surface is functionalized with azide groups, a biomolecule of interest containing an alkyne group can be attached using click chemistry. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage[2]. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate)[2]. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the copper(I) catalyst and improve reaction efficiency in aqueous solutions[2].

Quantitative Data on Surface Functionalization

Table 1: Representative Data for Surface Characterization After Azide Functionalization

| Surface Modification Step | Technique | Parameter Measured | Typical Value Range | Reference |

| Amine Silanization | Contact Angle Goniometry | Water Contact Angle | 30° - 60° | [3] |

| Azide Functionalization | X-ray Photoelectron Spectroscopy (XPS) | N(1s) Binding Energy for Azide | ~401 eV and ~405 eV | [4] |

| Azide Functionalization | Contact Angle Goniometry | Water Contact Angle | Increase of 10° - 20° | [4] |

| Azide Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | Azide Asymmetric Stretch | ~2100 cm⁻¹ | [5] |

Table 2: Representative Quantitative Data for Azide Surface Density

| Method of Azide Introduction | Substrate | Quantification Method | Achieved Azide Density | Reference |

| Silanization and SN2 Substitution | Germanium, Silica & Iron Oxide Nanoparticles | ATR-IR and TGA | Kinetically controlled, up to ~2.8 molecules/nm² | [6] |

| Ligand Exchange on Nanoparticles | Hafnium Oxide Nanoparticles | UV-Vis Spectroscopy | 0.5 - 10 azide groups per nanoparticle | [5][7] |

| Reaction with Amine-Terminated SAM | Gold | Fluorescence Quenching | Not explicitly quantified in density | [5][7] |

Experimental Protocols

This section provides detailed protocols for the functionalization of a surface with this compound and the subsequent immobilization of an alkyne-containing peptide for cell adhesion studies.

Protocol 1: Preparation of Amine-Functionalized Surfaces (Glass Coverslips)

-

Cleaning: Immerse glass coverslips in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinsing: Thoroughly rinse the coverslips with deionized water and dry with a stream of nitrogen.

-

Plasma Treatment: Place the cleaned coverslips in a plasma cleaner and treat with oxygen plasma for 5 minutes to generate hydroxyl groups on the surface.

-

Silanization: Immediately immerse the hydroxylated coverslips in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) for 2 hours at room temperature.

-

Washing: Rinse the coverslips sequentially with toluene, ethanol (B145695), and deionized water.

-

Curing: Dry the coverslips with nitrogen and cure in an oven at 110°C for 30 minutes. The surface is now amine-functionalized.

Protocol 2: Surface Azidation using this compound

-

Reagent Preparation: Prepare a 1-10 mM solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.

-

Immobilization: Immerse the amine-functionalized coverslips in the reaction buffer. Add the this compound solution to the buffer to achieve a final concentration of 0.1-1 mM.

-

Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.

-